

Application Notes: Boc-Asp-Ofm in Boc/Bzl Solid-Phase Peptide Synthesis

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Compound Focus: Boc-Asp-Ofm

CAS No.: 129046-87-3

Cat. No.: S589991

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Boc-Asp-Ofm, or (2S)-2-[[*(tert*-Butoxycarbonyl)amino]-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid, is a protected aspartic acid derivative that is critical for side-chain anchoring in solid-phase peptide synthesis (SPPS), especially for head-to-tail cyclization [1] [2].

- **Primary Application:** Its main use is in the **Boc/Bzl strategy** for the synthesis of head-to-tail cyclic peptides. In this approach, the aspartic acid side chain is anchored to the solid support via the OFm ester, leaving the C-terminal carboxylic acid and the N- α -amino group free for peptide chain elongation. After linear chain assembly, the peptide is cleaved from the resin, often preserving side-chain protections, and the free N- and C-termini are cyclized in solution [1].
- **Key Advantage and Resolution:** A significant challenge in using benzyl alcohol-type resins is the high epimerization (racemization) during the initial esterification of the amino acid. Research has demonstrated that this problem is effectively solved by performing the esterification via the **cesium salt of Boc-Asp-Ofm** [1]. This improvement makes the Boc/Bzl/OFm combination the method of choice for preparing such cyclic peptides in satisfactory yields with minimal purification [1].

The table below summarizes the key properties of **Boc-Asp-Ofm** for researchers:

Property	Specification
CAS Number	117014-32-1 (L-isomer); 123417-19-6 (D-isomer) [2] [3]
Molecular Formula	C ₂₃ H ₂₅ NO ₆ [2] [3]

Property	Specification
Molecular Weight	411.45 g/mol [2] [3]
Appearance	White to off-white powder [3] [4]
Purity	≥98% (HPLC) [3] [4]
Storage	Store at 0 - 8°C [3] [4]
Critical Advantage	Enables side-chain anchoring with minimal epimerization when used as cesium salt [1]

Experimental Protocol: Side-Chain Anchoring & Cyclization using Boc-Asp-Ofm

The following protocol is adapted from a comparative study on the synthesis of cyclic peptide analogs [1].

1. Resin Esterification with Boc-Asp-Ofm via Cesium Salt

- **Objective:** To attach the first amino acid (**Boc-Asp-Ofm**) to a benzyl alcohol-type resin (e.g., PAM or Merrifield resin) with minimal racemization.
- **Materials:** **Boc-Asp-Ofm**, cesium carbonate (Cs_2CO_3), anhydrous dimethylformamide (DMF), benzyl alcohol-type resin, methanol (MeOH).
- **Procedure:**
 - Dissolve **Boc-Asp-Ofm** (1.0 equiv) in a mixture of MeOH and DMF.
 - Add a slight molar excess of Cs_2CO_3 (e.g., 1.1 equiv) and stir the mixture at room temperature for 15-30 minutes to form the cesium salt.
 - Evaporate the solvent under reduced pressure to obtain the solid cesium salt of **Boc-Asp-Ofm**.
 - Suspend the dry cesium salt and the benzyl alcohol-type resin (1.0 equiv) in anhydrous DMF.
 - Heat the mixture to 50-60°C and stir for 12-24 hours to facilitate the esterification reaction.
 - After the reaction, filter the resin and wash thoroughly with DMF, MeOH, and dichloromethane (DCM).
 - Dry the resin under high vacuum. The loading of the first amino acid can be determined by standard quantitative tests.

2. Peptide Chain Elongation

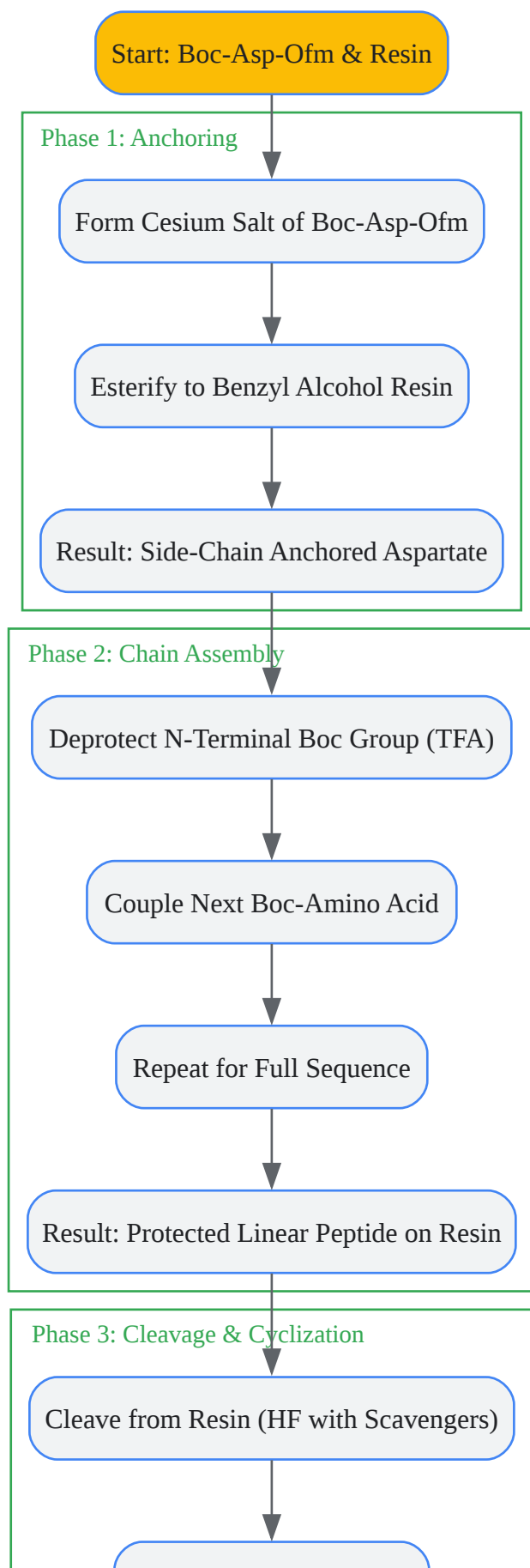
- **Objective:** To assemble the linear peptide sequence on the solid support.
- **Materials:** Anhydrous Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v), DCM, DMF, Boc-protected amino acids, coupling reagents (e.g., DCC, HOBT).
- **Procedure:**
 - **Boc Deprotection:** Treat the resin with TFA/DCM (typically 50% v/v) for 15-30 minutes at room temperature to remove the N-terminal Boc protecting group [5].
 - **Neutralization & Washing:** Drain the TFA solution and wash the resin sequentially with DCM, DMF, and DCM to remove residual TFA.
 - **Coupling:** Add the next Boc-protected amino acid (e.g., 3-4 equiv) dissolved in DMF, along with coupling reagents. Agitate the mixture for 1-2 hours or until the coupling is complete (as monitored by ninhydrin test).
 - Repeat steps 1-3 until the entire linear peptide sequence is assembled.

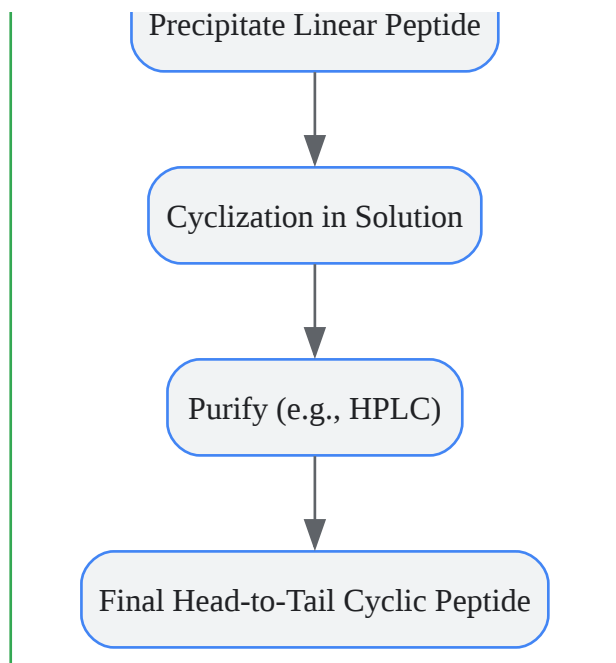
3. Cleavage from Resin and Cyclization

- **Objective:** To cleave the partially protected peptide from the resin and perform head-to-tail cyclization.
- **Materials:** Anhydrous Hydrogen Fluoride (HF) or alternative strong acids (TFMSA, TMSOTf), scavengers (anisole, DMS, p-thiocresol), TFA, cold diethyl ether [5].
- **Procedure:**
 - **Cleavage:** Place the peptide resin in an HF-cleavage apparatus. Add a scavenger mixture (e.g., HF/anisole/DMS/p-thiocresol in a 10:1:1:0.2 ratio by volume). Cleave the peptide from the resin by reacting with HF at 0-5°C for 30-60 minutes (longer for stable protections like Arg(Tos)) [5].
 - **Evaporation & Precipitation:** Evaporate the HF under a stream of nitrogen or under reduced pressure. Extract the peptide from the resin with TFA, filter, and precipitate the crude, partially protected peptide by adding the TFA solution drop-wise into a large volume of cold diethyl ether [5].
 - **Cyclization:** Dissolve the linear peptide (with free N-terminus and C-terminal carboxylic acid) in a dilute solution of a suitable solvent (e.g., DMF). Add peptide coupling reagents to facilitate the head-to-tail cyclization.
 - **Purification:** Purify the cyclic peptide using standard techniques such as preparative HPLC.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for using **Boc-Asp-Ofm** in cyclic peptide synthesis.





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